molecular formula C12H12N2O B2878426 1-Acetyl-1,2,3,4-tetrahydroquinoline-6-carbonitrile CAS No. 851202-94-3

1-Acetyl-1,2,3,4-tetrahydroquinoline-6-carbonitrile

Cat. No. B2878426
M. Wt: 200.241
InChI Key: OUSBYSBWTAUELS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-Acetyl-1,2,3,4-tetrahydroquinoline-6-carbonitrile” is a chemical compound with the CAS Number: 851202-94-3 . It has a molecular weight of 200.24 and its IUPAC name is 1-acetyl-1,2,3,4-tetrahydro-6-quinolinecarbonitrile . It is a white to brown solid and is used as a research chemical for organic synthesis and other chemical processes .


Molecular Structure Analysis

The InChI code for “1-Acetyl-1,2,3,4-tetrahydroquinoline-6-carbonitrile” is 1S/C12H12N2O/c1-9(15)14-6-2-3-11-7-10(8-13)4-5-12(11)14/h4-5,7H,2-3,6H2,1H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“1-Acetyl-1,2,3,4-tetrahydroquinoline-6-carbonitrile” is a white to brown solid . It should be stored at 4°C .

Scientific Research Applications

Facile Synthesis and Antimicrobial Activity

One study focused on the synthesis of tetrahydropyrimido[4,5-b]-quinoline derivatives starting from 2-amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile, exploring their antimicrobial properties (Elkholy & Morsy, 2006). This research indicates its potential in developing new antimicrobial agents.

Lamellarin Alkaloid Synthesis

Another study demonstrated the utility of tetrahydroisoquinoline-carbonitriles as precursors in synthesizing lamellarin U and G trimethyl ether, showcasing a novel approach to alkaloid synthesis and the introduction of acid-sensitive protecting groups (Liermann & Opatz, 2008). This method facilitates the production of complex natural products.

Heterocyclic Compound Synthesis

Further investigations into 1-amino-tetrahydrothieno[2,3-c]isoquinoline-2-carbonitrile revealed its versatility in generating various heterocyclic compounds, underscoring its role in expanding the chemical space of medicinal chemistry (El-Dean et al., 2010).

Novel Pyran and Pyranoquinoline Derivatives

Research on synthesizing new pyran and pyranoquinoline derivatives from 2-amino-pyran-3-carbonitriles highlights the compound's application in creating molecules with potential pharmacological activities (Romdhane & Jannet, 2017).

Fluorescence Derivatization Reagent

A study identified 6-methoxy-2-methylsulfonylquinoline-4-carbonyl chloride as a sensitive fluorescence derivatization reagent for alcohols in high-performance liquid chromatography, suggesting its utility in analytical chemistry (Yoshida et al., 1992).

properties

IUPAC Name

1-acetyl-3,4-dihydro-2H-quinoline-6-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-9(15)14-6-2-3-11-7-10(8-13)4-5-12(11)14/h4-5,7H,2-3,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUSBYSBWTAUELS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC2=C1C=CC(=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Acetyl-1,2,3,4-tetrahydroquinoline-6-carbonitrile

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